molecular formula C11H15N3O2 B11883107 Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- CAS No. 189383-10-6

Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro-

Cat. No.: B11883107
CAS No.: 189383-10-6
M. Wt: 221.26 g/mol
InChI Key: QHTGSPZUKYILFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is a heterocyclic compound that features an azetidine ring, a nitro group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) or sulfonic acid derivatives.

Major Products:

    Reduction: 2-(azetidin-1-ylmethyl)-3-methyl-6-aminoaniline.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is unique due to its specific combination of an azetidine ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

189383-10-6

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline

InChI

InChI=1S/C11H15N3O2/c1-8-3-4-10(14(15)16)11(12)9(8)7-13-5-2-6-13/h3-4H,2,5-7,12H2,1H3

InChI Key

QHTGSPZUKYILFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)CN2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.